N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is known for its biological activity, and a chlorinated phenol group, which can contribute to its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Various substituted phenyl-thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring and a chlorinated phenol group. This structure imparts specific reactivity and biological activity that may not be present in similar compounds.
Properties
Molecular Formula |
C10H8ClN3O2S |
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Molecular Weight |
269.71 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2S/c1-5-9(17-14-13-5)10(16)12-7-4-6(11)2-3-8(7)15/h2-4,15H,1H3,(H,12,16) |
InChI Key |
ZWBDQZUWAFKBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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